molecular formula C13H18N2O2S B185613 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] CAS No. 178261-41-1

1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]

Cat. No.: B185613
CAS No.: 178261-41-1
M. Wt: 266.36 g/mol
InChI Key: NSECJXCOETXUHS-UHFFFAOYSA-N
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Description

“1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine]” is mainly used as an intermediate of MK-677 . MK-677 is primarily used to increase muscle mass and recovery .


Synthesis Analysis

The synthesis of spiroindole and spirooxindole scaffolds has been an active research field of organic chemistry for well over a century . The key intermediate 1’-methylspiro[indoline-3,4’-piperidine] reacted with benzenesulfonyl chloride with different substituents under alkaline condition to obtain its derivatives .


Molecular Structure Analysis

The molecular formula of “1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine]” is C13H18N2O2S . It has a molecular weight of 266.35922 .


Chemical Reactions Analysis

The application of a flow reactor under ultrasonic irradiation enabled the fast synthesis of new spiro-fused indoles in a one-pot methodology .


Physical and Chemical Properties Analysis

The density of “1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine]” is approximately 1.3±0.1 g/cm3 . Its boiling point is around 428.4±55.0 °C at 760 mmHg .

Scientific Research Applications

Spiropiperidines in Drug Discovery

Spiropiperidines are valued in drug discovery programs for their contribution to exploring three-dimensional chemical spaces. Their synthesis, especially of 3- and 4-spiropiperidines, is primarily driven by drug discovery projects, highlighting their potential in creating novel therapeutic agents. The methodologies for synthesizing these compounds have advanced, enabling the construction of complex spiropiperidine frameworks that could include 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] or similar structures. These advancements suggest the compound's relevance in generating new drugs with unique biological activities (Griggs, Tape, & Clarke, 2018).

Sulfonamide Inhibitors and Their Therapeutic Potentials

Sulfonamide compounds, characterized by the sulfonamide group, have been significant in the development of bacteriostatic antibiotics and are present in various clinically used drugs. This class of compounds, including sulfonamide inhibitors, has shown versatility in treating bacterial infections and other conditions such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. The breadth of applications for sulfonamide inhibitors underlines the potential of 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] in therapeutic research, given its structural features that may allow for interactions relevant to these biological targets (Gulcin & Taslimi, 2018).

Bioactive Organosulfur Compounds

Organosulfur compounds, such as those found in 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine], are known for their bioactive properties. These include antioxidant, antimicrobial, and anticancer activities among others. The presence of a sulfonamide group in this compound suggests potential antioxidant and antimicrobial activities, aligning with the properties observed in related organosulfur compounds. Such bioactivities make it a compound of interest for developing treatments against oxidative stress-related diseases and microbial infections (Stoewsand, 1995).

Safety and Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of inhalation, move the person into fresh air and if not breathing, give artificial respiration .

Mechanism of Action

Target of Action

The compound 1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine] is primarily used as an intermediate of MK-677 . MK-677, also known as Ibutamoren, is a potent, long-acting, orally active, selective, and non-peptide agonist of the ghrelin receptor and a growth hormone secretagogue, mimicking the growth hormone (GH)-stimulating action of the endogenous hormone ghrelin .

Mode of Action

MK-677 increases the levels of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body without affecting cortisol levels . It does this by mimicking the hormone ghrelin, which in turn stimulates the ghrelin receptor, leading to increased GH and IGF-1 levels .

Biochemical Pathways

The activation of the ghrelin receptor by MK-677 leads to a number of downstream effects. These include increased muscle mass and recovery, fat loss, improved bone health, and the promotion of tendon growth and injury prevention .

Pharmacokinetics

MK-677 is known for its oral bioavailability and long half-life, which allows for once-daily dosing .

Result of Action

The activation of the ghrelin receptor by MK-677 leads to a number of beneficial effects. These include increased muscle mass and recovery, fat loss, improved bone health, and the promotion of tendon growth and injury prevention .

Action Environment

It should avoid contact with strong oxidizing agents . It is recommended to store the compound in dry, dark and low temperature conditions, and avoid contact with oxygen, high temperature, fire sources, etc .

Properties

IUPAC Name

1-methylsulfonylspiro[2H-indole-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-18(16,17)15-10-13(6-8-14-9-7-13)11-4-2-3-5-12(11)15/h2-5,14H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSECJXCOETXUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC2(CCNCC2)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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